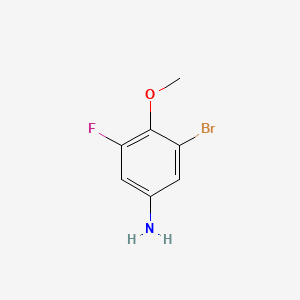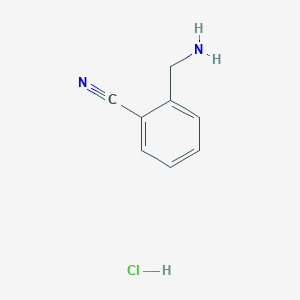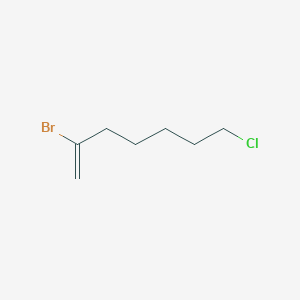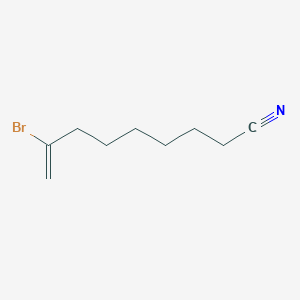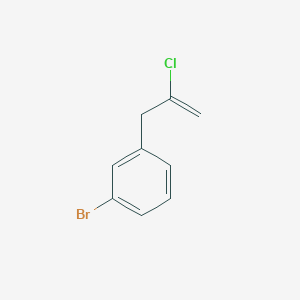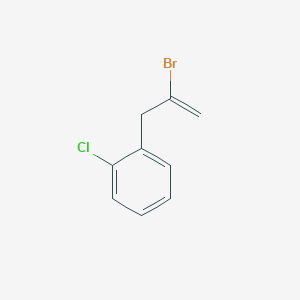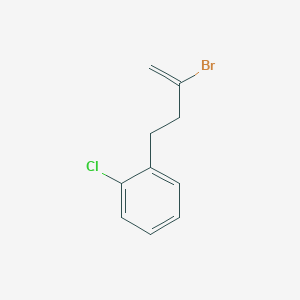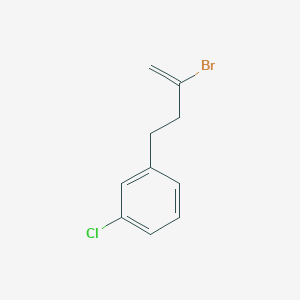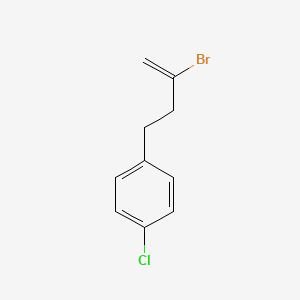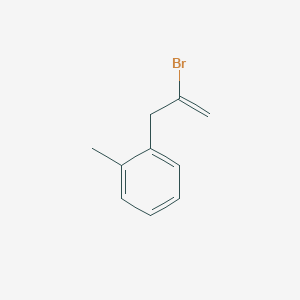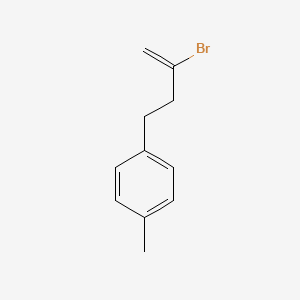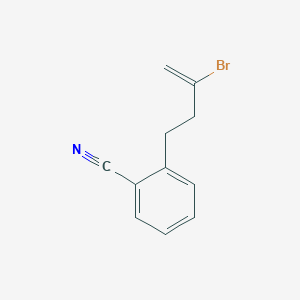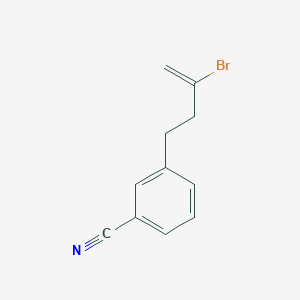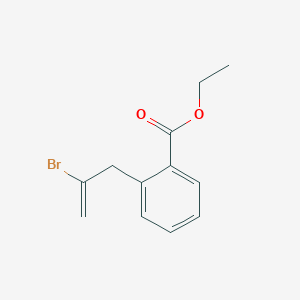
4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions. For instance, the synthesis of a related compound, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, was achieved via multi-step reactions and yielded excellent results . Similarly, the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones involved the reaction of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-hydroxybenzaldehyde . These methods could potentially be adapted for the synthesis of "4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one."
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often confirmed using X-ray diffraction analysis. For example, the crystal structure of 4-phenyl-5-(1't-butyl-5'-methyl-4'-pyrazolyl)-1,2,4-triazol-3-thione was determined by single-crystal X-ray diffraction, confirming the thione tautomeric form . The structure of these compounds can also exhibit tautomerism, as seen in the study of 3(5)-butylsulfanyl-5(3)-methyl(phenyl)-1H-1,2,4-triazole tautomers .
Chemical Reactions Analysis
The 1,2,4-triazole derivatives can undergo various chemical reactions, including acetylation, methylation , and reduction . These reactions can lead to the formation of new compounds with different properties and potential applications. The reactivity of the triazole ring allows for the introduction of various substituents, which can significantly alter the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are characterized using a variety of techniques, including elemental analyses, IR, NMR, UV spectral data, and potentiometric titrations in non-aqueous solvents . These compounds can exhibit antioxidant activities, which are assessed using assays such as free radical scavenging and metal chelating activity . The acidity of these compounds can be influenced by the solvent and molecular structure, as determined by potentiometric titrations . Additionally, the lipophilicity and thermal stability of these compounds can be studied using HPLC and thermal degradation methods .
Scientific Research Applications
Antimicrobial Activities
4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives have been studied for their antimicrobial activities. Research has shown that certain derivatives possess good or moderate activities against various microorganisms. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and found some of them to exhibit significant antimicrobial properties (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Chemical Structure and Transformations
The chemical structure and transformations of 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been a subject of research. Gostevskii et al. (2020) explored the oxidation of 4-phenyl-1-pivaloylsemicarbazide, leading to the formation of structurally isomeric 1,2,4-triazole derivatives (Gostevskii, Albanov, Vashchenko, & Lazareva, 2020).
Antimicrobial and Antileishmanial Activity
Ustabaş et al. (2020) synthesized and characterized a derivative, assessing its antimicrobial and antileishmanial activities. They found the compound to have low effectiveness against certain bacterial species but high antileishmanial activity (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).
Pharmaceutical Impurities
In pharmaceutical research, the impurities of triazole derivatives in drugs are of interest. Gao et al. (2012) examined the impurities in a nonpeptide angiotensin AT1 receptor antagonist and identified four process impurities in the compound (Gao, Liu, Ji, Wu, & Xu, 2012).
Antioxidant Activities
Some 1,2,4-triazole derivatives are investigated for their antioxidant activities. Alkan et al. (2007) synthesized novel derivatives and assessed their antioxidant properties, finding some compounds to exhibit significant activities (Alkan, Yüksek, Islamoglu, Bahçeci, Calapoğlu, Elmastaş, Aksit, & Ozdemir, 2007).
Synthesis Methods
Research on the synthesis methods of 1,2,4-triazole derivatives is also notable. Mohammadi and Adib (2014) described a microwave-assisted one-pot synthesis method for triazole derivatives, emphasizing efficient and high-yield synthesis techniques (Mohammadi & Adib, 2014).
Future Directions
properties
IUPAC Name |
4-butyl-3-phenyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-3-9-15-11(13-14-12(15)16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQELBTNRMQGZBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NNC1=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

